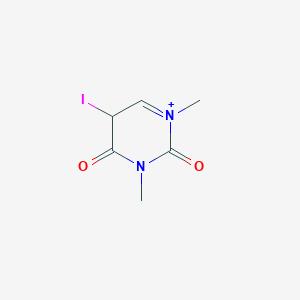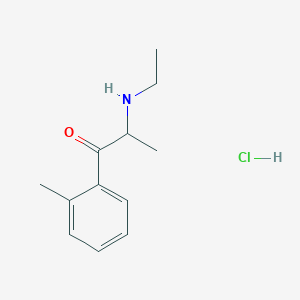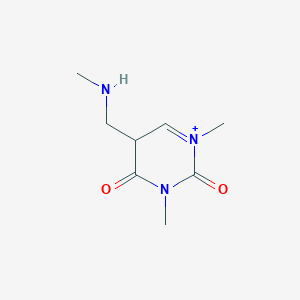![molecular formula C11H9N3 B12357238 4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
4bH-pyrido[2,3-b]indol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylimidazo[4,5-f]quinoline is a heterocyclic aromatic amine that is formed during the cooking of meat and fish. It is known for its mutagenic and carcinogenic properties, making it a significant compound of interest in toxicology and cancer research . The compound is often studied for its role in the formation of DNA adducts, which can lead to mutations and cancer.
Métodos De Preparación
3-methylimidazo[4,5-f]quinoline can be synthesized through various methods. One common synthetic route involves the Maillard reaction, where creatinine, amino acids, and sugars react under high-temperature conditions . Industrial production methods often involve the thermal processing of protein-rich foods, where the compound is formed as a byproduct . The dried solid product is typically purified using silica gel column chromatography with a mixture of chloroform, methanol, and acetic acid as the eluent .
Análisis De Reacciones Químicas
3-methylimidazo[4,5-f]quinoline undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s structure, affecting its mutagenic properties.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hypochlorite and reducing agents like sodium borohydride . The major products formed from these reactions often include DNA adducts and other modified forms of the compound .
Aplicaciones Científicas De Investigación
3-methylimidazo[4,5-f]quinoline has several scientific research applications:
Mecanismo De Acción
The mechanism by which 3-methylimidazo[4,5-f]quinoline exerts its effects involves the formation of DNA adducts, which can lead to mutations and cancer . The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that bind to DNA . This process can induce oxidative stress, DNA strand breaks, and the activation of DNA repair pathways . Additionally, the compound can inhibit autophagy and induce endoplasmic reticulum stress, contributing to its toxic effects .
Comparación Con Compuestos Similares
3-methylimidazo[4,5-f]quinoline is similar to other heterocyclic aromatic amines, such as:
2-amino-3,4-dimethylimidazo[4,5-f]quinoline: (MeIQ)
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: (MeIQx)
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: (PhIP)
Compared to these compounds, 3-methylimidazo[4,5-f]quinoline is unique in its specific formation conditions and its particular mutagenic and carcinogenic properties .
Propiedades
Fórmula molecular |
C11H9N3 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
4bH-pyrido[2,3-b]indol-2-amine |
InChI |
InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-7H,(H2,12,14) |
Clave InChI |
PDOGMEOTHUKLHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C3=C(N=C2C=C1)N=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


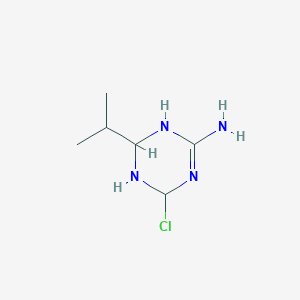
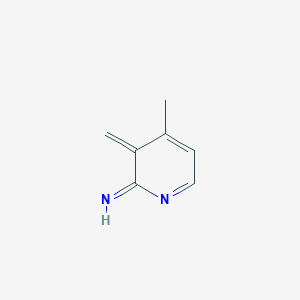

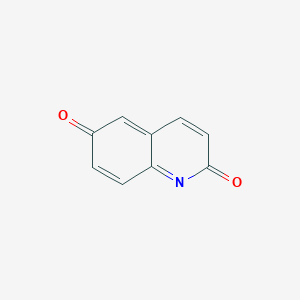

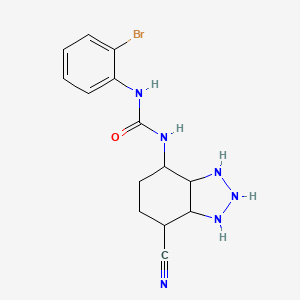
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
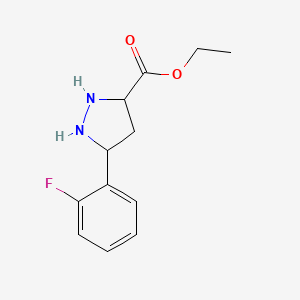
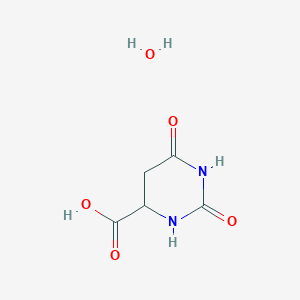
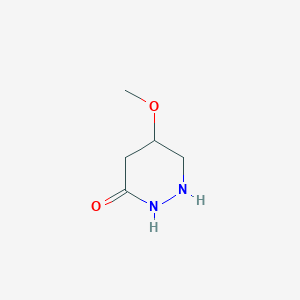
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)
